molecular formula C13H13ClO4 B070400 Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate CAS No. 169544-41-6

Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate

Cat. No.: B070400
CAS No.: 169544-41-6
M. Wt: 268.69 g/mol
InChI Key: CWGPJEWLCBNHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate (CAS: 169544-41-6) is a β-diketo ester characterized by a 4-chlorophenyl group at position 4 and a methyl group at position 2. Key physical properties include a density of 1.241 g/cm³, boiling point of 397.6°C, and a vapor pressure of 1.56 × 10⁻⁶ mmHg at 25°C . It is synthesized via a lithium bis(trimethylsilyl)amide (LHMDS)-mediated reaction between 4-chloropropiophenone and diethyl oxalate, yielding the lithium salt intermediate, which is subsequently acidified to the final product .

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO4/c1-3-18-13(17)12(16)8(2)11(15)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGPJEWLCBNHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(C)C(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407817
Record name ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169544-41-6
Record name ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization and Coupling Method

This approach adapts diazotization techniques commonly used for aryl hydrazones. A modified procedure derived from Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate synthesis involves:

  • Diazotization : 4-Chloroaniline is dissolved in dilute hydrochloric acid and cooled to 273 K. Sodium nitrite is added to form the diazonium salt.

  • Coupling : The diazonium salt is introduced to a solution of ethyl acetoacetate and sodium acetate in ethanol, yielding a yellow solid.

  • Recrystallization : The crude product is purified using methanol, achieving an 81% yield with a melting point of 365 K.

Key Parameters :

  • Temperature control (<323 K) prevents decomposition of the diazonium intermediate.

  • Stoichiometric excess of sodium acetate ensures efficient coupling.

Claisen-Schmidt Condensation

A widely used method for β-keto esters involves the base-catalyzed condensation of ethyl acetoacetate with 4-chlorobenzaldehyde. The reaction proceeds as follows:

  • Reagents : Ethyl acetoacetate, 4-chlorobenzaldehyde, potassium carbonate (K₂CO₃), and dimethylformamide (DMF).

  • Conditions : Heating under reflux at 383–393 K for 6–8 hours.

  • Workup : The mixture is cooled, filtered, and purified via column chromatography.

Mechanistic Insight :
The base deprotonates ethyl acetoacetate, forming an enolate that nucleophilically attacks the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone intermediate, which undergoes esterification to form the final product.

Optimization of Reaction Parameters

Solvent and Catalyst Selection

ParameterDiazotization MethodClaisen-Schmidt Method
Solvent EthanolDMF
Catalyst Sodium acetateK₂CO₃
Temperature (K) 273–323383–393
Yield (%) 8170–75 (estimated)
  • DMF Advantage : Polar aprotic solvents like DMF enhance enolate stability, improving reaction rates.

  • Base Strength : K₂CO₃ offers moderate basicity, minimizing side reactions compared to stronger bases like NaOH.

Temperature and Time Dependence

  • Diazotization : Excessively high temperatures (>323 K) cause diazonium salt decomposition, reducing yields.

  • Claisen-Schmidt : Prolonged heating (>8 hours) leads to ester hydrolysis, necessitating precise time control.

Industrial-Scale Production Considerations

Scaling up laboratory methods requires addressing:

  • Continuous Flow Reactors : Replace batch processes to maintain consistent temperature and mixing, critical for diazotization.

  • Purification Techniques :

    • Distillation : Effective for solvent recovery but risks thermal degradation of the product.

    • Crystallization : Methanol recrystallization achieves >98% purity, suitable for pharmaceutical intermediates.

  • Waste Management : Neutralization of acidic byproducts (e.g., HCl) is essential to meet environmental regulations.

Comparative Analysis of Methodologies

CriteriaDiazotizationClaisen-Schmidt
Yield 81%70–75%
Purity High (recrystallized)Moderate (requires chromatography)
Scalability Challenging due to cryogenic stepsSuitable for continuous flow
Cost Low (simple reagents)Higher (DMF, K₂CO₃)
  • Diazotization : Preferred for small-scale, high-purity batches.

  • Claisen-Schmidt : Favored in industrial settings for scalability despite lower yields.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its biological activity makes it a valuable precursor for drugs with anti-inflammatory and analgesic properties.

Case Study :

  • In a study focusing on the synthesis of new analgesics, derivatives of this compound were synthesized and tested for their efficacy against pain models in rodents. The results indicated significant pain relief comparable to established analgesics, suggesting its potential for therapeutic applications .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including esterification and cyclization.

Experimental Procedures :

  • A common synthetic route involves the esterification of 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoic acid with ethanol under acidic conditions. This method yields high purity and efficiency, making it suitable for industrial applications .

Biological Studies

Research has shown that this compound interacts with biological systems, providing insights into enzyme-substrate interactions and potential antimicrobial properties.

Findings :

  • Studies demonstrated that this compound exhibits antimicrobial activity against specific bacterial strains. Further investigations revealed its effectiveness against certain cancer cell lines, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the phenyl ring or the ester backbone, influencing their electronic, steric, and physicochemical properties. Key analogs include:

Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate (CAS: 69299-53-2)
  • Substituents : 2,4-difluorophenyl.
Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate (CAS: 5159-70-6)
  • Substituents : 2,5-dichlorophenyl.
  • Impact : Dichloro substitution increases lipophilicity, which may improve membrane permeability in biological systems .
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS: 35322-20-4)
  • Substituents : 4-methoxyphenyl.
Ethyl 4-phenyl-2,4-dioxobutanoate (CAS: 6296-54-4)
  • Substituents : Unsubstituted phenyl.
  • Impact : Lacking chloro or methyl groups, this analog exhibits lower steric hindrance, making it a versatile acylating agent in ester and amide synthesis .

Physicochemical Properties

Compound (CAS) Boiling Point (°C) Density (g/cm³) Key Substituents
169544-41-6 397.6 1.241 4-Cl, 3-Me
69299-53-2 Not reported Not reported 2,4-diF
35322-20-4 Not reported Not reported 4-OMe
6296-54-4 Not reported Not reported Phenyl (unsubstituted)
  • Chloro and fluoro substituents increase molecular weight and boiling points relative to methoxy or unsubstituted derivatives .

Crystallographic Insights

  • The crystal structure of Ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate (a related compound) reveals planar diketone moieties and intramolecular hydrogen bonding, which stabilize the enol tautomer . Such structural features may influence the reactivity and stability of 169544-41-6 in comparison.

Biological Activity

Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound features a dioxobutanoate backbone with a chlorophenyl substituent, contributing to its unique chemical properties. The synthesis typically involves the esterification of 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoic acid with ethanol, often facilitated by a strong acid catalyst like sulfuric acid under reflux conditions.

Synthetic Route Overview

StepReactantsConditionsYield
Esterification4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoic acid + EthanolReflux with sulfuric acidHigh (exact yield varies)

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis, releasing the active acid form that interacts with various biological targets. The chlorophenyl group enhances binding affinity to specific receptors or enzymes, potentially increasing its efficacy in therapeutic applications.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Activity : Preliminary findings indicate cytotoxic effects on specific cancer cell lines, warranting further investigation into its mechanism and efficacy.
  • Anti-inflammatory Effects : It has been evaluated for anti-inflammatory properties, showing promise in reducing inflammation markers in experimental models .

Case Studies and Research Findings

  • Antimicrobial Study : In vitro assays revealed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Cytotoxicity Assay : A study assessed the compound's effect on B16 melanoma cells, revealing an IC50 value in the submicromolar range, indicating potent anticancer activity.
  • Anti-inflammatory Evaluation : In a model of induced inflammation, the compound significantly reduced edema compared to control groups. The anti-inflammatory effect was linked to a decrease in pro-inflammatory cytokines such as TNF-α .

Comparative Analysis with Related Compounds

This compound can be compared with structurally similar compounds to evaluate its unique properties:

Compound NameStructureUnique Features
Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoateC12H11ClO4Different chlorophenyl substitution may alter activity
Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylateC17H16ClN2O2Incorporates a pyrazole ring for enhanced pharmacological properties
Ethyl 5-(chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acidC12H12ClN2O2Exhibits different acid-base properties due to carboxylic acid presence

Q & A

Basic: What are the optimal synthetic conditions for Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate, and how can reaction efficiency be evaluated?

Methodological Answer:
The synthesis involves reacting 4-chloropropiophenone with diethyl oxalate using lithium bis(trimethylsilyl)amide (LHMDS) as a base in diethyl ether at -78°C, followed by gradual warming to room temperature . Key parameters include:

  • Temperature Control: Maintaining cryogenic conditions (-78°C) during enolate formation to minimize side reactions.
  • Stoichiometry: A 1.1:1 molar ratio of diethyl oxalate to 4-chloropropiophenone ensures complete conversion.
  • Workup: Isolation of the lithium salt via filtration and ether washing improves purity.
    Efficiency Metrics: Yield optimization (>80% crude) can be tracked via TLC or HPLC, while purity is assessed by NMR (e.g., absence of β-ketoester decomposition signals at δ 3.5–4.5 ppm) .

Advanced: How can contradictions between experimental and computational NMR data be resolved for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Strategies include:

  • Solvent Calibration: Compare experimental NMR (in CDCl₃ or DMSO-d₆) with DFT calculations (e.g., B3LYP/6-311+G(d,p)) incorporating solvent models (PCM or SMD).
  • Tautomer Analysis: Investigate enol-keto equilibrium via variable-temperature NMR (VT-NMR) to identify dominant forms.
  • X-ray Validation: Use single-crystal X-ray diffraction (SHELX refinement) to confirm molecular geometry and compare with computed structures .

Basic: Which analytical techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for ester methyl signals (δ ~1.3 ppm, triplet) and dioxobutanoate carbonyls (δ ~5.5–6.0 ppm, unresolved).
    • ¹³C NMR: Confirm carbonyl carbons (δ ~170–190 ppm) and aromatic carbons (δ ~125–140 ppm) .
  • HPLC-MS: Use reverse-phase C18 columns (ACN/water gradient) to detect impurities (e.g., unreacted 4-chloropropiophenone) with ESI-MS for mass validation (expected [M+H]⁺ ~283 m/z) .

Advanced: What challenges arise in crystallographic studies of this compound, and how can they be addressed?

Methodological Answer:

  • Crystal Growth: The compound’s ester groups may hinder crystallization. Use vapor diffusion (e.g., ether/hexane) or slow evaporation with polar solvents (ethyl acetate).
  • Data Collection: Low electron density for oxygen atoms can complicate refinement. Collect high-resolution data (<1.0 Å) and employ SHELXL’s restraints for thermal parameters.
  • Twinned Data: For twinned crystals, use the TWIN/BASF commands in SHELX to refine twin fractions .

Basic: What are common intermediates/by-products, and how are they identified?

Methodological Answer:

  • Intermediates: The lithium enolate of 4-chloropropiophenone is critical; monitor via quenching aliquots with D₂O and analyzing by IR (C=O stretch ~1650 cm⁻¹).
  • By-Products:
    • Diethyl Oxalate Adducts: Detectable via GC-MS (m/z 146).
    • Hydrolysis Products: 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutanoic acid (identified by LC-MS, [M-H]⁻ ~255 m/z) .

Advanced: How does the 4-chlorophenyl group influence reactivity in nucleophilic substitutions compared to aliphatic analogs?

Methodological Answer:
The electron-withdrawing 4-chlorophenyl group enhances electrophilicity at the β-keto position, facilitating nucleophilic attacks (e.g., Grignard additions). Key comparisons:

  • Reactivity Scale: this compound reacts 5–10× faster with MeMgBr than aliphatic analogs (e.g., ethyl acetoacetate).
  • Steric Effects: The 3-methyl group hinders axial nucleophile approach, favoring equatorial attack (confirmed by DFT transition-state modeling).
  • Leaving Group Stability: The dioxobutanoate moiety stabilizes enolate intermediates, reducing retro-aldol side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.